1-Chloro-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one is a chemical compound with a complex structure, characterized by the presence of chlorine, difluoromethoxy, and methylthio groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. The reaction conditions often include the use of chlorinating agents, such as thionyl chloride or phosphorus trichloride, to introduce the chlorine atom. The difluoromethoxy group can be introduced using difluoromethyl ethers under specific conditions. The methylthio group is usually added through a nucleophilic substitution reaction involving a thiol compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amines, thiols derivatives.
Scientific Research Applications
1-Chloro-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chlorine and difluoromethoxy groups may enhance its reactivity and binding affinity to certain enzymes or receptors. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(2-(difluoromethoxy)-3-(methylthio)phenyl)propan-2-one
- 1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of the difluoromethoxy and methylthio groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C11H11ClF2O2S |
---|---|
Molecular Weight |
280.72 g/mol |
IUPAC Name |
1-chloro-1-[2-(difluoromethoxy)-4-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2O2S/c1-6(15)10(12)8-4-3-7(17-2)5-9(8)16-11(13)14/h3-5,10-11H,1-2H3 |
InChI Key |
GAYMSGVHCHLZHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)SC)OC(F)F)Cl |
Origin of Product |
United States |
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